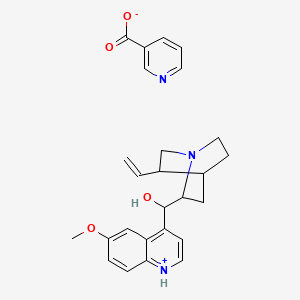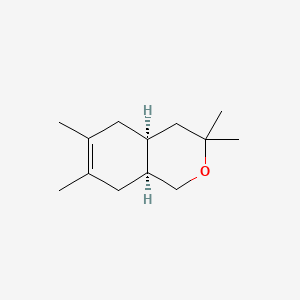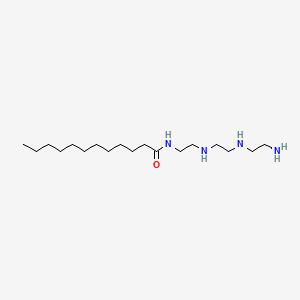
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is an organic compound with the molecular formula C20H45N5O It is a member of the aliphatic amines class and is known for its unique structure, which includes multiple amino groups and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE typically involves the reaction of dodecanoic acid with a polyamine such as tris(2-aminoethyl)amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Reactants: Dodecanoic acid and tris(2-aminoethyl)amine.
Conditions: Dehydrating agent (e.g., thionyl chloride), solvent (e.g., dichloromethane), and controlled temperature.
Procedure: The dodecanoic acid is first converted to its acyl chloride derivative using a dehydrating agent. This intermediate is then reacted with tris(2-aminoethyl)amine to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets specific standards through analytical methods like HPLC or NMR spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with its targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter cell membrane properties by integrating into the lipid bilayer.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]STEARAMIDE: Similar structure but with a longer aliphatic chain.
N-[2-[(2-AMINOETHYL)AMINO]ETHYL]DODECYLAMINE: Lacks the amide functional group.
TRIS(2-AMINOETHYL)AMINE: A simpler structure with three aminoethyl groups but no long aliphatic chain.
Uniqueness
N-[2-[[2-[(2-AMINOETHYL)AMINO]ETHYL]AMINO]ETHYL]DODECANAMIDE is unique due to its combination of multiple amino groups and a long aliphatic chain, which imparts distinct physicochemical properties. This structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
65179-50-2 |
|---|---|
Formule moléculaire |
C18H40N4O |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C18H40N4O/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19/h20-21H,2-17,19H2,1H3,(H,22,23) |
Clé InChI |
BVTFPKVMGFMGFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCNCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



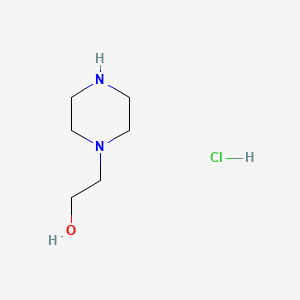

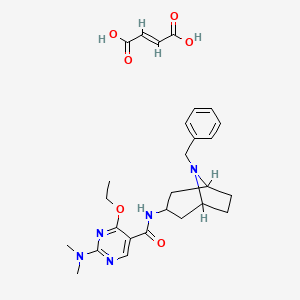
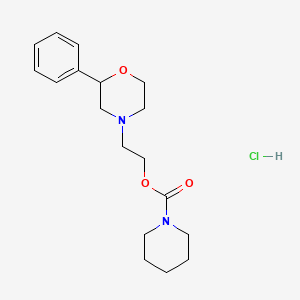

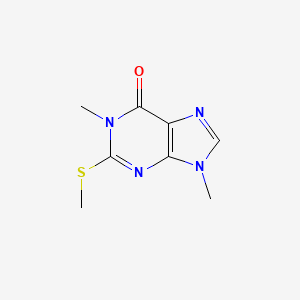
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
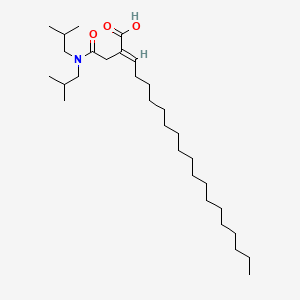

![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
![2-[2-[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12690800.png)
